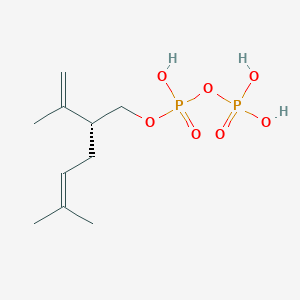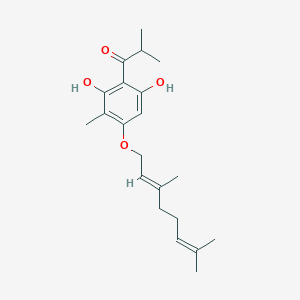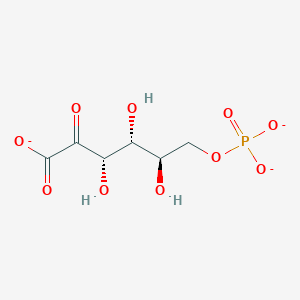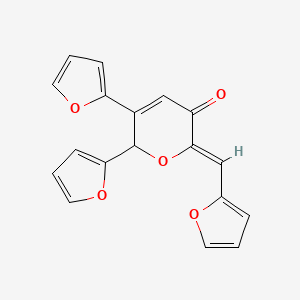
(R)-lavandulyl diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-lavandulyl diphosphate is a lavandulyl diphosphate. It derives from a (R)-lavandulol.
Wissenschaftliche Forschungsanwendungen
Enzymatic Characterization and Biochemical Applications
Flavanone 8-dimethylallyltransferase in Sophora flavescens Cell Suspension Cultures The study explores the enzymatic activity and specificity of dimethylallyl diphosphate: naringenin 8-dimethylallyltransferase, highlighting its enantiospecificity and prenylation of various flavanones. The enzyme's significant role in the formation of a lavandulyl group, as demonstrated by the formation of sophoraflavanone G when using 2'-hydroxynaringenin as a prenyl acceptor, suggests its potential application in biochemical pathways and the production of specific flavonoids (Yamamoto, Senda & Inoue, 2000).
Structure and Function of "Head-to-Middle" Prenyltransferase Lavandulyl Diphosphate Synthase
The study provides the first X-ray structure of the unique "head-to-middle" monoterpene synthase, lavandulyl diphosphate synthase (LPPS). This enzyme is crucial in the formation of lavandulyl diphosphate, a precursor to lavandulol. The insights into the structure and mechanism of LPPS offer significant implications for understanding and potentially manipulating the biosynthesis of monoterpenes like lavandulol (Liu et al., 2016).
The Biosynthetic Origin of Irregular Monoterpenes in Lavandula This research identifies and characterizes a cis-prenyl diphosphate synthase (cis-PDPS) responsible for the production of irregular monoterpenes in Lavandula. It establishes that Lavandula employs a unique biosynthetic route utilizing a cis-PDPS for the synthesis of irregular monoterpenes, including lavandulol and lavandulyl acetate, marking a departure from the common use of trans-PDPSs in other plants. This finding opens avenues for metabolic engineering to modulate the production of these compounds in plants (Demissie, Erland, Rheault & Mahmoud, 2013).
Pheromone Synthesis and Chemical Analysis
Enzymatic Transesterification of Racemic Lavandulol The paper discusses the preparation of enantiomers of lavandulol and lavandulyl senecioate using enzymatic transesterification. The high enantioselectivity and yield in producing (R)-lavandulol and (S)-lavandulol underline the potential applications of these compounds in the cosmetics industry and pheromone research, as well as the significant pest, the vine mealybug (Zada & Harel, 2004).
Identification of the Sex Pheromone of the Mealybug Dysmicoccus grassii Leonardi This research identifies the sex pheromone of the mealybug Dysmicoccus grassii, a significant pest in Canary Islands banana cultivars. The study establishes (-)-(R)-lavandulyl propionate and acetate as principal components of the pheromone, offering insights into their structural elucidation and the relative attraction of mealybug males to these synthetic standards. This knowledge is crucial for pest control strategies and further understanding the chemical ecology of this pest (de Alfonso et al., 2012).
Eigenschaften
Molekularformel |
C10H20O7P2 |
|---|---|
Molekulargewicht |
314.21 g/mol |
IUPAC-Name |
[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2/c1-8(2)5-6-10(9(3)4)7-16-19(14,15)17-18(11,12)13/h5,10H,3,6-7H2,1-2,4H3,(H,14,15)(H2,11,12,13)/t10-/m0/s1 |
InChI-Schlüssel |
LHLLBECTIHFNGQ-JTQLQIEISA-N |
Isomerische SMILES |
CC(=CC[C@@H](COP(=O)(O)OP(=O)(O)O)C(=C)C)C |
Kanonische SMILES |
CC(=CCC(COP(=O)(O)OP(=O)(O)O)C(=C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1'S,6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-4',9,14'-trione](/img/structure/B1256025.png)
![magnesium;(E)-3-(16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23),21-undecaen-22-yl)prop-2-enoic acid](/img/structure/B1256027.png)
![Cyclo[18]carbon](/img/structure/B1256028.png)







![(12Z,25Z,29S)-5,16,21,32,33-pentabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1256042.png)

